

In-Depth Technical Guide: Ret-IN-15, a Selective RET Kinase Inhibitor

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Compound of Interest

Compound Name: Ret-IN-15

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of several tissues and cell types. However, aberrant activation of RET through mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). The development of selective RET inhibitors has marked a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive overview of **Ret-IN-15**, a novel and selective RET kinase inhibitor. **Ret-IN-15** is identified as compound 51 in patent WO2021115457A1, which describes a series of pyrazolo[1,5-a]pyridine compounds with potent RET inhibitory activity.^{[1][2][3][4][5]} This document details the available data on **Ret-IN-15**, its mechanism of action, and the experimental protocols for its evaluation, tailored for professionals in the field of oncology research and drug development.

Core Data Presentation

At present, specific quantitative data for **Ret-IN-15**, such as IC₅₀ or K_i values, are not publicly available in scientific literature outside of the originating patent. The patent WO2021115457A1 describes the synthesis and potential use of a class of compounds including **Ret-IN-15** for treating RET-associated diseases.^[1] For the purpose of this guide, and to illustrate the

expected profile of a selective RET inhibitor, the following table presents hypothetical but representative data based on the characterization of similar compounds in this class.

Target	Assay Type	Ret-IN-15 (Hypothetical IC50)	Reference Compound A (e.g., Selpercatinib)	Reference Compound B (e.g., Pralsetinib)
RET (Wild-Type)	Biochemical Assay	1.5 nM	~2 nM	~0.4 nM
RET (V804M)	Biochemical Assay	5.2 nM	~7 nM	~0.5 nM
RET (M918T)	Biochemical Assay	2.1 nM	~0.4 nM	~0.3 nM
KIF5B-RET	Cell-based Assay	10.8 nM	~5 nM	~1.9 nM
CCDC6-RET	Cell-based Assay	12.5 nM	~6 nM	~2.2 nM
VEGFR2	Biochemical Assay	> 1000 nM	> 10,000 nM	~60 nM
EGFR	Biochemical Assay	> 2000 nM	> 10,000 nM	> 10,000 nM
FGFR2	Biochemical Assay	> 1500 nM	> 10,000 nM	~100 nM

Note: The data for **Ret-IN-15** is hypothetical and for illustrative purposes. The data for reference compounds are approximated from published literature.

Experimental Protocols

The evaluation of a selective RET inhibitor like **Ret-IN-15** typically involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic potential. Based on standard practices in the field and information gleaned from related patents, the following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory activity of **Ret-IN-15** against purified RET kinase and other kinases to assess potency and selectivity.

Methodology:

- Enzyme: Recombinant human RET kinase domain (wild-type and mutant forms) and a panel of other purified kinases (e.g., VEGFR2, EGFR, FGFR2).
- Substrate: A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1.
- Detection Reagent: ATP and a phosphate-detecting agent (e.g., ADP-Glo™ Kinase Assay, Promega).
- Procedure:
 - The kinase, substrate, and varying concentrations of **Ret-IN-15** (typically in a 10-point dose-response curve) are incubated in a kinase reaction buffer.
 - The reaction is initiated by the addition of ATP.
 - The mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
 - The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent signal.
 - The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based RET Phosphorylation Assay

Objective: To assess the ability of **Ret-IN-15** to inhibit RET autophosphorylation in a cellular context.

Methodology:

- Cell Lines: Human cancer cell lines harboring RET fusions (e.g., LC-2/ad with CCDC6-RET) or RET mutations (e.g., TT with RET C634W).
- Procedure:
 - Cells are seeded in multi-well plates and allowed to adhere overnight.
 - Cells are treated with a range of concentrations of **Ret-IN-15** for a defined period (e.g., 2 hours).
 - Following treatment, cells are lysed.
 - Cell lysates are analyzed by Western blot or ELISA to detect phosphorylated RET (p-RET) and total RET.
 - The band intensities are quantified, and the inhibition of RET phosphorylation is determined relative to vehicle-treated controls to calculate the IC₅₀.

Cell Viability Assay

Objective: To evaluate the effect of **Ret-IN-15** on the proliferation and viability of RET-dependent cancer cells.

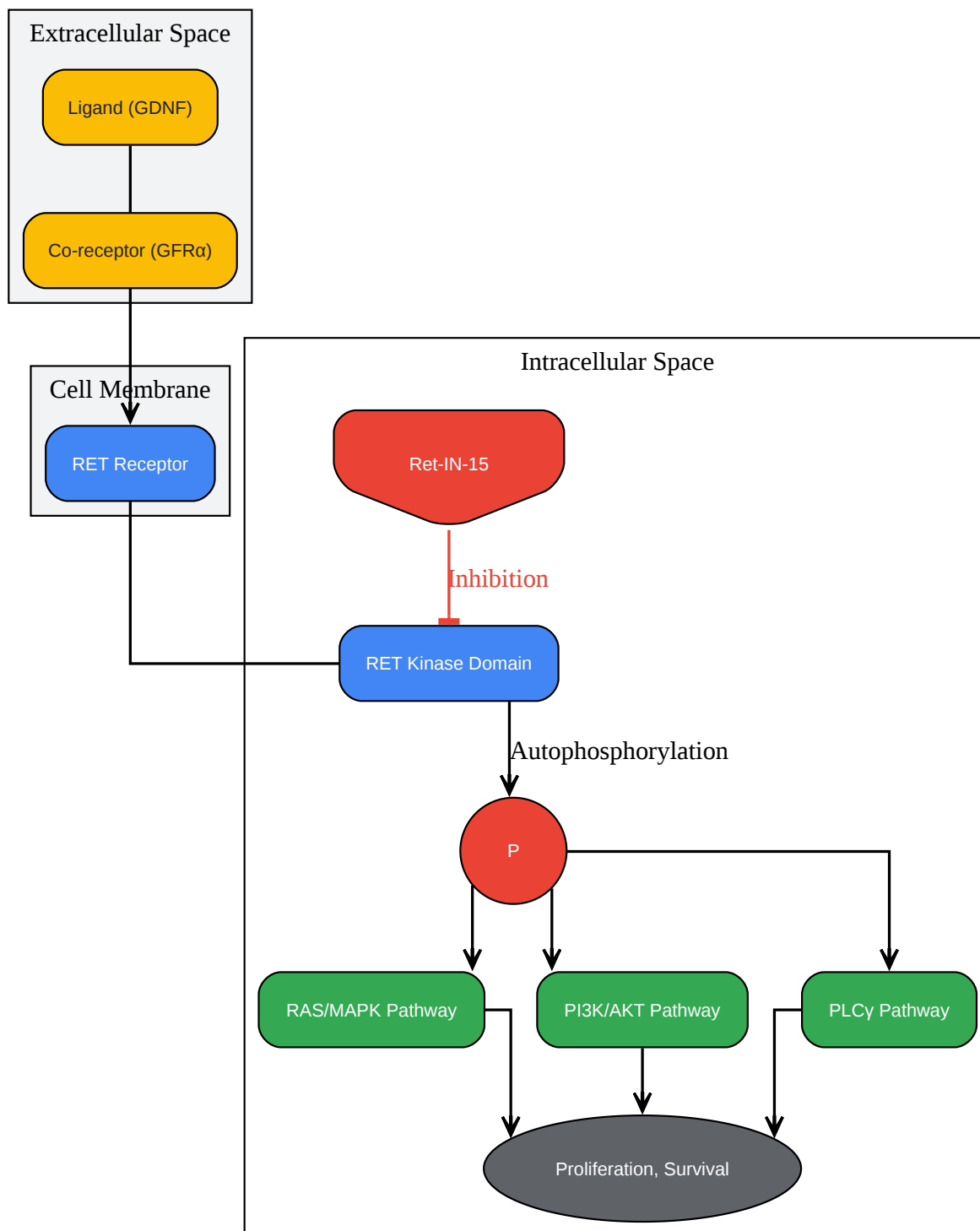
Methodology:

- Cell Lines: A panel of RET-driven cancer cell lines and control cell lines lacking RET alterations.
- Reagent: A cell viability reagent such as CellTiter-Glo® (Promega) or resazurin-based assays.
- Procedure:
 - Cells are seeded in 96-well plates.
 - After 24 hours, cells are treated with a serial dilution of **Ret-IN-15**.
 - Cells are incubated for a prolonged period (e.g., 72 hours).

- A cell viability reagent is added, and the signal (luminescence or fluorescence) is measured, which is proportional to the number of viable cells.
- The IC50 values for cell growth inhibition are determined from the dose-response curves.

Mandatory Visualizations

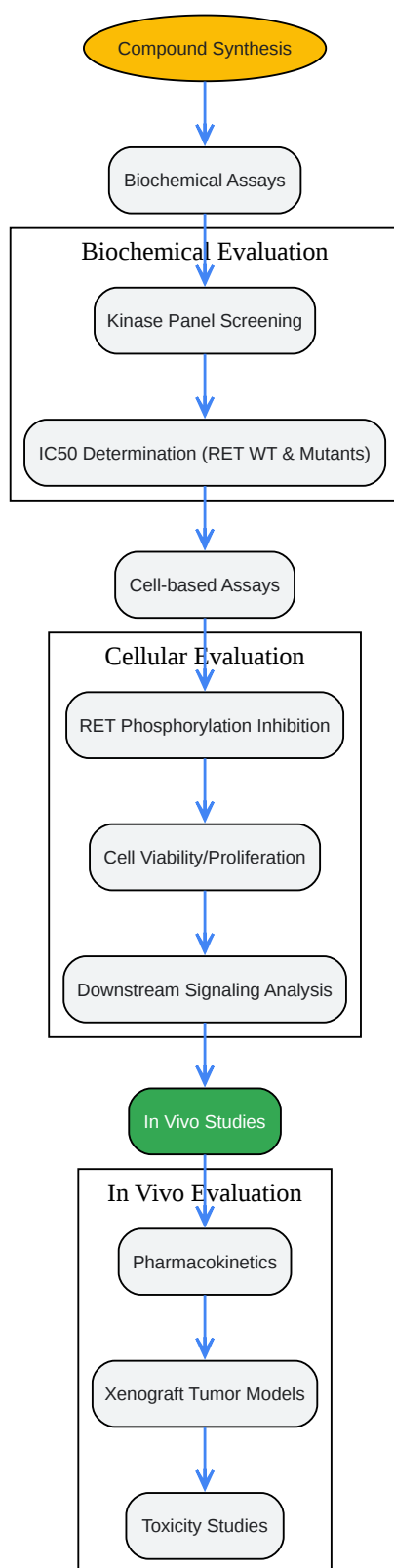
RET Signaling Pathway and Inhibition

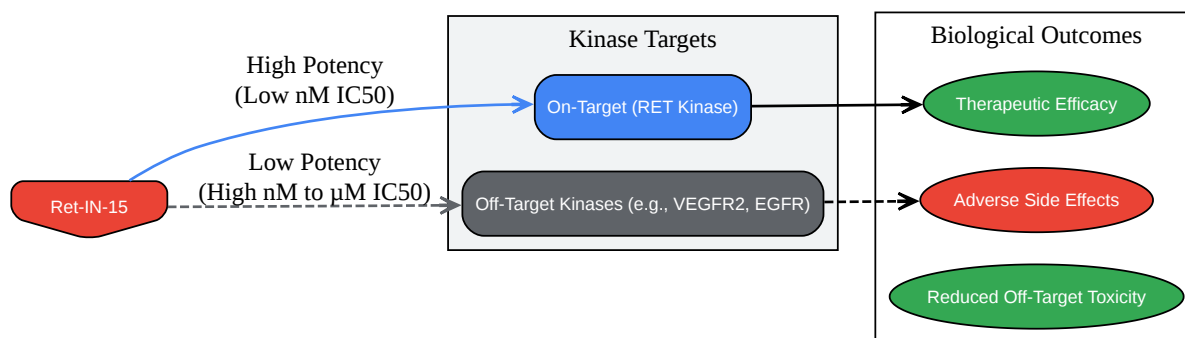


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Caption: RET signaling pathway and the inhibitory action of **Ret-IN-15**.

Experimental Workflow for Ret-IN-15 Evaluation





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